Cas no 2171883-60-4 (2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}methyl)-3-methylbutanoic acid)

2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}methyl)-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}methyl)-3-methylbutanoic acid
- 2171883-60-4
- 2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}methyl)-3-methylbutanoic acid
- EN300-1499651
-
- インチ: 1S/C26H26N2O6/c1-15(2)20(25(30)31)13-27-24(29)23-22(11-12-33-23)28-26(32)34-14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-12,15,20-21H,13-14H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)
- InChIKey: FLCNYNBFBWGYQP-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=COC=1C(NCC(C(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 462.17908655g/mol
- どういたいしつりょう: 462.17908655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 721
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}methyl)-3-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1499651-10.0g |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}methyl)-3-methylbutanoic acid |
2171883-60-4 | 10g |
$14487.0 | 2023-05-23 | ||
Enamine | EN300-1499651-0.1g |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}methyl)-3-methylbutanoic acid |
2171883-60-4 | 0.1g |
$2963.0 | 2023-05-23 | ||
Enamine | EN300-1499651-1.0g |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}methyl)-3-methylbutanoic acid |
2171883-60-4 | 1g |
$3368.0 | 2023-05-23 | ||
Enamine | EN300-1499651-2500mg |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}methyl)-3-methylbutanoic acid |
2171883-60-4 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1499651-100mg |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}methyl)-3-methylbutanoic acid |
2171883-60-4 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1499651-5.0g |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}methyl)-3-methylbutanoic acid |
2171883-60-4 | 5g |
$9769.0 | 2023-05-23 | ||
Enamine | EN300-1499651-0.5g |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}methyl)-3-methylbutanoic acid |
2171883-60-4 | 0.5g |
$3233.0 | 2023-05-23 | ||
Enamine | EN300-1499651-2.5g |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}methyl)-3-methylbutanoic acid |
2171883-60-4 | 2.5g |
$6602.0 | 2023-05-23 | ||
Enamine | EN300-1499651-0.05g |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}methyl)-3-methylbutanoic acid |
2171883-60-4 | 0.05g |
$2829.0 | 2023-05-23 | ||
Enamine | EN300-1499651-500mg |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}methyl)-3-methylbutanoic acid |
2171883-60-4 | 500mg |
$3233.0 | 2023-09-27 |
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}methyl)-3-methylbutanoic acid 関連文献
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}methyl)-3-methylbutanoic acidに関する追加情報
Research Brief on 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}methyl)-3-methylbutanoic acid (CAS: 2171883-60-4)
The compound 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}methyl)-3-methylbutanoic acid (CAS: 2171883-60-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a furan ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, has been investigated for its potential applications in peptide synthesis, drug delivery, and as a building block for novel bioactive compounds. Recent studies have focused on its synthesis, stability, and interactions with biological targets, providing valuable insights for future therapeutic development.
One of the key areas of research involving this compound is its role in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used as a protecting group for amino acids during peptide synthesis, and the incorporation of this compound into peptide chains has been explored to enhance the stability and bioavailability of synthetic peptides. Recent studies have demonstrated that the furan ring in the molecule can participate in click chemistry reactions, enabling the conjugation of peptides with other functional moieties, such as fluorescent tags or drug molecules. This property opens up new possibilities for the development of targeted drug delivery systems and diagnostic tools.
In addition to its applications in peptide synthesis, 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}methyl)-3-methylbutanoic acid has been studied for its potential as a scaffold for the design of small-molecule inhibitors. Researchers have utilized its structural flexibility to create derivatives that can interact with specific enzymes or receptors. For instance, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of analogs based on this compound, which exhibited promising inhibitory activity against a protein kinase implicated in cancer progression. The findings suggest that this molecule could serve as a starting point for the development of new anticancer agents.
Another noteworthy aspect of this compound is its stability under physiological conditions. A study conducted by a team at the University of Cambridge investigated the degradation kinetics of the molecule in various pH environments. The results indicated that the Fmoc group provides sufficient protection against premature hydrolysis, making the compound suitable for in vivo applications. Furthermore, the study highlighted the importance of optimizing the formulation to ensure the compound's stability during storage and administration, which is critical for its translational potential.
Recent advancements in analytical techniques have also facilitated a deeper understanding of the compound's behavior in complex biological systems. For example, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its interactions with plasma proteins and cell membranes. These studies have revealed that the compound exhibits favorable binding properties, which could enhance its pharmacokinetic profile. Additionally, computational modeling has been used to predict its binding modes with potential targets, providing a rationale for further structure-activity relationship (SAR) studies.
In conclusion, 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}methyl)-3-methylbutanoic acid (CAS: 2171883-60-4) represents a versatile and promising molecule in the field of chemical biology and pharmaceutical research. Its applications in peptide synthesis, drug delivery, and inhibitor design, coupled with its favorable stability and interaction properties, make it a valuable tool for the development of novel therapeutics. Future research should focus on optimizing its derivatives for specific therapeutic targets and exploring its potential in combination therapies. The ongoing studies underscore the importance of this compound as a key player in advancing drug discovery and development efforts.
2171883-60-4 (2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}methyl)-3-methylbutanoic acid) 関連製品
- 2763779-76-4(1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride)
- 2171614-15-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,2,3,4-thiatriazol-5-yl)carbamoylpropanoic acid)
- 2680706-95-8(4-(1-Acetylpiperidin-4-yl)-3-fluorobenzoic acid)
- 138356-57-7(propyl[2-(pyrrolidin-1-yl)ethyl]amine)
- 68158-36-1(4(1H)-Quinolinone, 3-bromo-)
- 1429664-95-8(9,10-bis((E)-2-(pyridin-3-yl)vinyl)anthracene)
- 1805377-39-2(3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine)
- 138134-19-7(1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile)
- 1594040-31-9(5-bromo-3-methylfuran-2-carbaldehyde)
- 2228095-12-1(methyl 2-amino-3-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoate)



